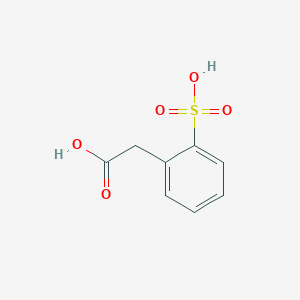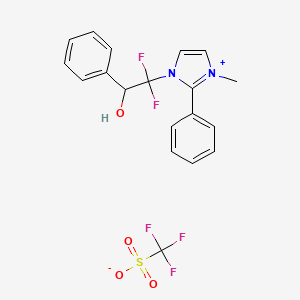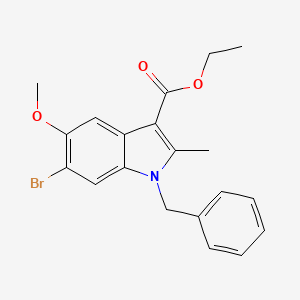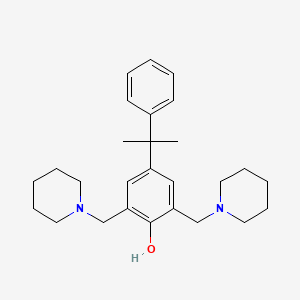
2-(2-Sulfophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Sulfophenyl)acetic acid is an organic compound that features a phenyl ring substituted with a sulfonic acid group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfophenyl)acetic acid typically involves the sulfonation of phenylacetic acid. One common method is the reaction of phenylacetic acid with sulfuric acid, which introduces the sulfonic acid group onto the phenyl ring. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or oleum as sulfonating agents. These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Sulfophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitrated or halogenated phenylacetic acid derivatives.
Scientific Research Applications
2-(2-Sulfophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Sulfophenyl)acetic acid involves its interaction with molecular targets through its sulfonic acid and acetic acid functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation. The compound’s ability to form hydrogen bonds and ionic interactions with biological molecules underlies its effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Sulfophenylacetic acid: Similar structure but with the sulfonic acid group in a different position on the phenyl ring.
Benzene sulfonic acid: Contains only the sulfonic acid group without the acetic acid moiety.
Uniqueness
2-(2-Sulfophenyl)acetic acid is unique due to the presence of both the sulfonic acid and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H8O5S |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-(2-sulfophenyl)acetic acid |
InChI |
InChI=1S/C8H8O5S/c9-8(10)5-6-3-1-2-4-7(6)14(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
InChI Key |
BJRRCMFYQXFGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)

![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)




![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
